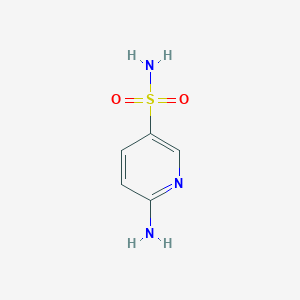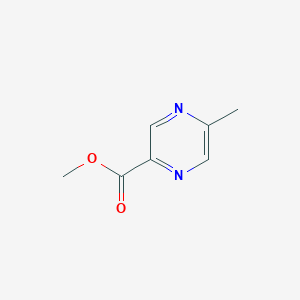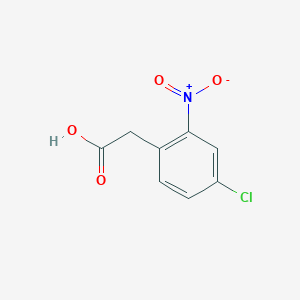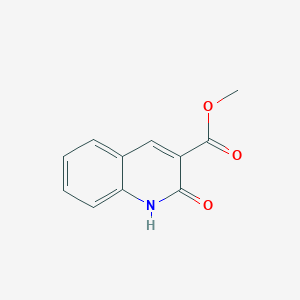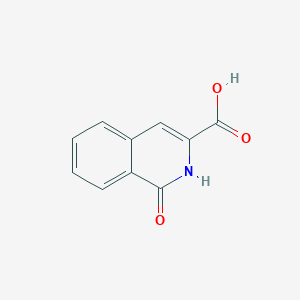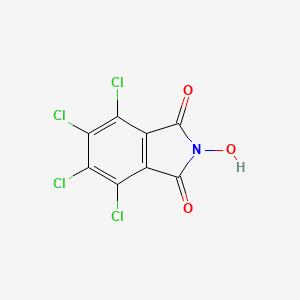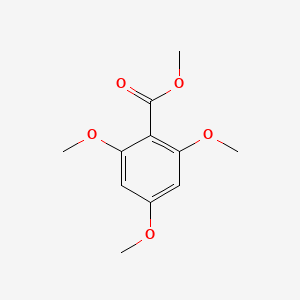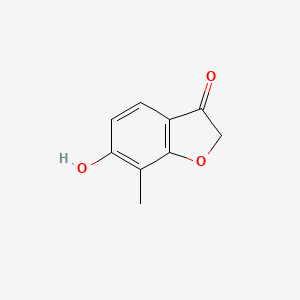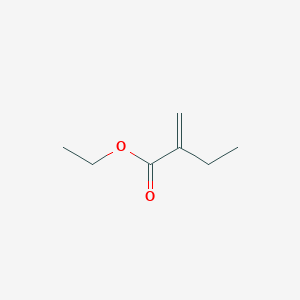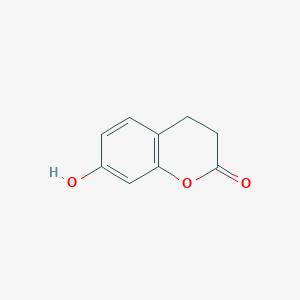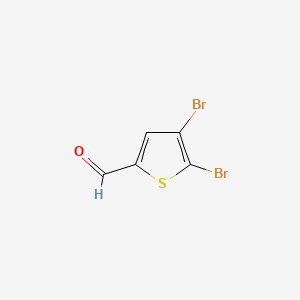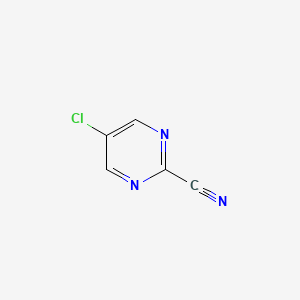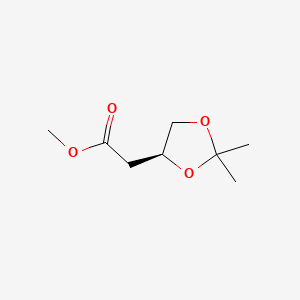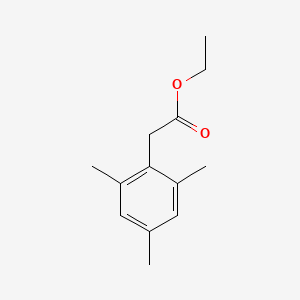
Ethyl mesitylacetate
Descripción general
Descripción
Ethyl mesitylacetate is a chemical compound with the IUPAC name ethyl 2-(2,4,6-trimethylphenyl)acetate . It is a product of the Thermo Scientific Chemicals brand .
Molecular Structure Analysis
The molecular formula of Ethyl mesitylacetate is C13H18O2 . The SMILES string representation is CCOC(CC1=C©C=C©C=C1C)=O .
Chemical Reactions Analysis
There is limited information available on the specific chemical reactions involving Ethyl mesitylacetate .
Physical And Chemical Properties Analysis
Ethyl mesitylacetate is a liquid . Its exact physical and chemical properties such as density, boiling point, and flash point are not specified in the available sources .
Aplicaciones Científicas De Investigación
Carcinogenicity Studies
- Alcoholic Beverages and Carcinogenicity: Ethyl mesitylacetate is related to studies exploring the carcinogenicity of alcoholic beverages, where compounds like ethyl carbamate (urethane) are frequent contaminants. Such research is crucial in understanding the health implications of alcohol consumption (Baan et al., 2007).
Analytical Chemistry
- Detection in Biological Matrices: Ethyl mesitylacetate is relevant in the detection of ethyl glucuronide (EtG) in matrices like hair and meconium, which can provide insights into long-term alcohol abuse. This involves using techniques like hydrophilic interaction liquid chromatography-tandem mass spectrometry (HILIC-MS/MS) (Tarcomnicu et al., 2010).
Chemistry Education
- Use in Chemistry Teaching: Ethyl mesitylacetate, or similar compounds, are used as case studies in chemistry teaching to encourage student research and discussion, highlighting its importance in educational contexts (Han Li-rong, 2010).
Biochemical Research
- Intrauterine Exposure to Ethanol: Research involving ethyl mesitylacetate contributes to understanding intrauterine exposure to ethanol. Biomarkers like ethyl glucuronide (EtG) and ethyl sulfate (EtS) in meconium and maternal and neonatal hair are studied to assess fetal exposure to ethanol (Morini et al., 2010).
Green Chemistry
- Ethyl Lactate as a Green Solvent: Research on ethyl lactate, a compound related to ethyl mesitylacetate, explores its properties as a green, sustainable solvent. This involves studying its behavior under various conditions and its potential industrial applications (Aparicio & Alcalde, 2009).
Molecular Structure Analysis
- Characterization of Molecular Structures: Ethyl mesitylacetate's derivatives are studied for their molecular structures using techniques like FT-IR spectroscopy and X-ray diffraction. Such research provides deeper insights into the molecular configurations and properties of these compounds (Acar et al., 2017).
Environmental Studies
- Detection in Urban Waterways: Ethyl mesitylacetate-related compounds like ethyl parabens are studied for their occurrence in urban rivers and stormwaters, providing insights into environmental pollution and its impact on aquatic ecosystems (Evans, Davies, & McRae, 2016).
Safety And Hazards
Propiedades
IUPAC Name |
ethyl 2-(2,4,6-trimethylphenyl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O2/c1-5-15-13(14)8-12-10(3)6-9(2)7-11(12)4/h6-7H,5,8H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFZZPFNYAMIBNU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=C(C=C(C=C1C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10278596 | |
| Record name | ethyl mesitylacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10278596 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl mesitylacetate | |
CAS RN |
5460-08-2 | |
| Record name | 5460-08-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8350 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | ethyl mesitylacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10278596 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

